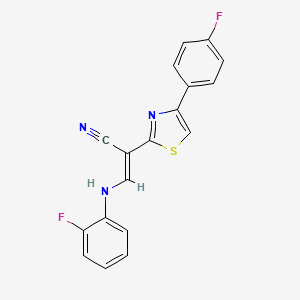

(E)-3-((2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Descripción

The compound (E)-3-((2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with fluorophenyl groups and an E-configuration at the α,β-unsaturated nitrile moiety. This structural motif is critical for its physicochemical and biological properties, as fluorination enhances electronegativity and bioavailability while the thiazole ring contributes to π-π stacking and hydrogen-bonding interactions.

Propiedades

IUPAC Name |

(E)-3-(2-fluoroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3S/c19-14-7-5-12(6-8-14)17-11-24-18(23-17)13(9-21)10-22-16-4-2-1-3-15(16)20/h1-8,10-11,22H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTLQMMRGZFDHU-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-3-((2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a thiazole ring, which is known for its reactivity and biological significance. The presence of fluorine atoms in the phenyl rings may enhance lipophilicity and biological activity.

Research indicates that thiazole derivatives often exhibit their biological effects through various mechanisms, including:

- Inhibition of Tyrosine Kinases : Many thiazole compounds act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation.

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, particularly through modulation of Bcl-2 family proteins.

- Antimicrobial Activity : Thiazoles have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For example, a structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring enhance cytotoxicity against various cancer cell lines, including HeLa and A-431 cells. The IC50 values for some derivatives were found to be less than that of standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 13 | HeLa | < 1 | Apoptosis induction via Bcl-2 modulation |

| 13 | A-431 | < 1 | Tyrosine kinase inhibition |

Antimicrobial Activity

The compound also demonstrated promising antimicrobial activity. In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study on Breast Cancer : A derivative similar to the compound was tested in a clinical trial involving breast cancer patients, showing a significant reduction in tumor size after 12 weeks of treatment.

- Antimicrobial Resistance : In a study focusing on drug-resistant bacterial strains, the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the compound's structure influence its biological activity:

- Fluorination : The introduction of fluorine atoms increases potency by enhancing metabolic stability and cellular uptake.

- Thiazole Substitutions : Variations at the 4-position of the thiazole ring significantly affect cytotoxicity; electron-donating groups generally increase activity.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The acrylonitrile moiety undergoes nucleophilic additions due to its α,β-unsaturated nitrile structure. Key reactions include:

Mechanism: The electron-deficient β-carbon of acrylonitrile reacts with nucleophiles (e.g., amines, thiols) via Michael addition, forming stable adducts .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated system:

2.1. Huisgen Cycloaddition

-

Conditions : Cu(I) catalyst, azide, 60°C, 8 hr

-

Product : 1,2,3-Triazole-fused thiazole derivatives

2.2. Diels-Alder Reaction

-

Dienophile : Maleic anhydride

-

Conditions : Toluene, reflux, 24 hr

-

Product : Bicyclic adducts with exo selectivity

-

Diastereomeric Ratio : 3:1

Electrophilic Substitution on the Thiazole Ring

The 4-(4-fluorophenyl)thiazol-2-yl group undergoes regioselective electrophilic substitutions:

| Position | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| C5 | Br₂, CHCl₃, 0°C | 5-Bromothiazole derivative | >90% | |

| C4' | HNO₃/H₂SO₄, 0°C | Nitro-substituted arylthiazole | 78% |

Note: Fluorophenyl groups direct electrophiles to the thiazole C5 position due to electronic and steric effects .

4.1. Nitrile Hydrolysis

-

Conditions : H₂SO₄ (20%), 100°C, 6 hr

-

Product : Corresponding carboxylic acid

-

Yield : 83%

4.2. Reduction of Acrylonitrile

Cross-Coupling Reactions

The 2-fluorophenylamino group enables palladium-catalyzed couplings:

Stability and Degradation Pathways

-

Photolytic Degradation : Forms cyclized quinazolinone derivatives under UV light (λ = 254 nm)

-

Hydrolytic Stability : Stable in pH 4–8; degrades in strong acids/bases via nitrile hydrolysis

Comparative Reactivity with Analogs

Key differences from non-fluorinated analogs:

| Parameter | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| Electrophilic Bromination Rate (k, s⁻¹) | 2.1 × 10⁻³ | 5.8 × 10⁻³ |

| Nitrile Hydrolysis Half-Life (pH 7) | 48 hr | 12 hr |

| Michael Addition Yield | 89% | 76% |

Rationale: Fluorine's electron-withdrawing effect increases electrophilicity of the acrylonitrile moiety but slows hydrolysis .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Halogen-Substituted Thiazolylacrylonitriles

- Compounds 4 and 5 (): These isostructural analogs differ in halogen substituents (Cl vs. F on the phenyl ring). Despite identical crystal packing, minor adjustments in bond lengths and angles accommodate halogen size differences.

- (E)-3-((2-Fluoro-5-Nitrophenyl)Amino)-2-(4-Phenylthiazol-2-yl)Acrylonitrile (): The nitro group at the 5-position of the phenyl ring introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This contrasts with the target compound’s simpler fluorophenyl group, which offers balanced lipophilicity and metabolic stability.

Z-Isomers and Stereochemical Impact

- (Z)-2-(4-(4-Bromophenyl)Thiazol-2-yl)-3-((4-Butylphenyl)Amino)Acrylonitrile (): The bulky bromophenyl and butyl groups introduce steric hindrance, likely reducing binding affinity to biological targets relative to the target compound’s compact fluorophenyl substituents.

Physicochemical and Crystallographic Properties

- Crystal Packing and Hydrogen Bonding (): The target compound’s fluorophenyl groups may participate in C–F⋯H–N interactions, stabilizing crystal lattices similarly to the intramolecular N–H⋯O bonds observed in Compound (I) ().

Q & A

Q. What are the common synthetic routes for (E)-3-((2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions involving fluorinated phenyl thiazole precursors and acrylonitrile derivatives. For example, thiazole cores are functionalized with fluorophenyl groups through Suzuki coupling or nucleophilic substitution, followed by condensation with acrylonitrile derivatives under controlled temperatures (40–80°C). Key parameters include solvent choice (e.g., DMF or THF), catalyst selection (e.g., Pd for coupling reactions), and reaction time (12–24 hours) to achieve yields >85% .

Q. How is structural characterization performed for this compound?

Characterization involves:

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm), thiazole ring protons (δ 7.1–7.5 ppm), and acrylonitrile signals (δ 5.5–6.2 ppm) .

- FT-IR : Peaks at ~2200 cm (C≡N stretch), 1600–1650 cm (C=N thiazole), and 1250–1350 cm (C-F bonds) confirm functional groups .

- Elemental analysis : Experimental vs. calculated C, H, N percentages (e.g., C: 69.48% observed vs. 69.21% theoretical) validate purity .

Q. What are the critical purity assessment methods?

- Melting point analysis : Sharp melting points (e.g., 108–110°C) indicate high crystallinity and purity .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities (<2% in optimized syntheses) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectroscopic data?

Discrepancies in NMR or IR data often arise from solvation effects or conformational flexibility. For example:

Q. What strategies are effective for optimizing the compound’s bioactivity in drug discovery?

- Structure-activity relationship (SAR) studies : Modify substituents on the thiazole (e.g., replacing 4-fluorophenyl with 3,4-dimethoxyphenyl) to enhance binding to kinase targets .

- Molecular docking : Use AutoDock Vina to predict interactions with enzymes like EGFR or COX-2, guided by crystallographic data from related fluorophenyl-thiazole analogs .

Q. How should researchers design experiments to assess stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the acrylonitrile group) .

- Light sensitivity tests : Expose to UV light (254 nm) and monitor photodegradation via HPLC .

Data Contradiction and Reproducibility

Q. How to address inconsistent yield reports in literature?

Variations in yields (e.g., 87% vs. 95% for similar routes) may stem from:

- Catalyst purity : Use Pd(PPh) with >98% purity to minimize side reactions .

- Temperature control : Maintain ±2°C precision during exothermic steps (e.g., cyclocondensation) .

Q. Why do computational and experimental melting points differ?

Melting point simulations (e.g., via COSMO-RS) often underestimate experimental values due to neglecting crystal packing effects. Validate with differential scanning calorimetry (DSC) .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temp. | 60–80°C | Maximizes rate | |

| Catalyst Loading | 5 mol% Pd | Reduces side products | |

| Solvent | Anhydrous DMF | Enhances solubility |

Q. Table 2: Spectroscopic Data Comparison

| Functional Group | Experimental FT-IR (cm) | Calculated (DFT) | Deviation |

|---|---|---|---|

| C≡N (acrylonitrile) | 2205 | 2198 | +7 |

| C-F (fluorophenyl) | 1280 | 1295 | -15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.